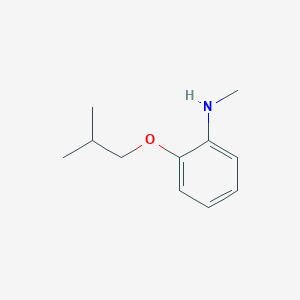

N-methyl-2-(2-methylpropoxy)aniline

Description

N-Methyl-2-(2-methylpropoxy)aniline (C₁₁H₁₇NO, MW 179.26 g/mol) is a substituted aniline derivative featuring a methyl group on the nitrogen atom and a 2-methylpropoxy (isobutoxy) group at the ortho position of the benzene ring. The isobutoxy group acts as an electron-donating substituent, while the N-methylation enhances lipophilicity, impacting molecular interactions .

Properties

IUPAC Name |

N-methyl-2-(2-methylpropoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9,12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLLPEPXIDFIWSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-methylpropoxy)aniline typically involves the reaction of 2-isobutoxyaniline with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the extraction of the compound from the reaction mixture using solvents like ethyl acetate, followed by purification through adsorption chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-methylpropoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the isobutoxy group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-methyl-2-(2-methylpropoxy)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.

Mechanism of Action

The mechanism of action of N-methyl-2-(2-methylpropoxy)aniline involves its interaction with cellular components, leading to oxidative stress and cell damage. In algal cells, the compound induces the production of reactive oxygen species (ROS), which cause oxidative damage to cellular structures, ultimately leading to cell death . This mechanism is particularly effective against harmful algal species, making it a promising candidate for controlling algal blooms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Methyl-2-(2-Methylpropoxy)aniline (CAS 1097792-68-1)

- Structure : Methyl group at position 5, NH₂ instead of N-methyl.

- Impact : The NH₂ group increases polarity compared to N-methyl, while the methyl at position 5 introduces steric hindrance. This compound may exhibit higher solubility in polar solvents but reduced stability in oxidative conditions compared to the N-methyl analog .

N-Methyl-2-(Trifluoromethyl)aniline

Alkoxy Chain Variations

Bepridil (N-Benzyl-N-[3-(2-Methylpropoxy)-2-(pyrrolidin-1-yl)propyl]aniline)

- Structure : 2-Methylpropoxy group on a propyl chain linked to the aniline.

- Impact : The extended chain and additional pyrrolidinyl group enhance lipophilicity and binding affinity in biological systems (e.g., calcium channel blocking). However, the complexity reduces synthetic accessibility compared to the simpler target compound .

N-Methyl-2-[(Oxetan-3-yloxy)methyl]aniline

Positional Isomers and Functional Group Diversity

3-(2-Methylpropoxy)-N-(Thiolan-3-ylmethyl)aniline

- Structure : Isobutoxy at position 3, thiolane (tetrahydrothiophene) on nitrogen.

- Positional isomerism at the alkoxy group alters electronic distribution on the aromatic ring .

Table 1: Key Properties of Selected Compounds

Biological Activity

N-methyl-2-(2-methylpropoxy)aniline, with the molecular formula C10H15NO, is a compound that has garnered attention for its biological activity, particularly in the fields of algicidal effects and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound has been primarily noted for its potent algicidal activity , which is effective against harmful algal blooms, particularly those caused by species like Alexandrium tamarense. The compound induces oxidative stress in algal cells, leading to cell death through the generation of reactive oxygen species (ROS) . This mechanism highlights its potential utility in environmental management and ecological applications.

The biological activity of this compound involves several key processes:

- Induction of Oxidative Stress : The compound interacts with cellular components, resulting in increased ROS production. This oxidative stress damages cellular structures, including membranes and DNA, ultimately leading to cell death .

- Target Interaction : Research indicates that the compound may interact with specific molecular targets within biological systems, modulating enzyme activities and influencing various signaling pathways .

Case Studies and Experimental Data

-

Algal Control Studies :

- In laboratory settings, this compound demonstrated significant effectiveness in controlling algal populations. For instance, it was found to reduce the growth of Alexandrium tamarense by over 90% at certain concentrations .

- The compound's efficacy was attributed to its ability to disrupt photosynthetic processes in algae, leading to rapid declines in cell viability.

-

Toxicological Assessments :

- Toxicological studies revealed that while this compound is effective against target algae, it exhibits minimal toxicity to non-target aquatic organisms at low concentrations. This selectivity is crucial for its application in environmental remediation .

-

Potential Medicinal Applications :

- Preliminary investigations into the compound's medicinal properties suggest potential anticancer activity. In vitro studies indicated that it could inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms and therapeutic viability .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Key Mechanisms |

|---|---|---|

| 2-Isobutoxyaniline | Moderate antimicrobial properties | Enzyme inhibition |

| 4-[(2-Methylpropoxy)methyl]aniline | Potential antimicrobial and anticancer properties | Interaction with cellular receptors |

| N,N-bis(2-methylpropyl)aniline | Antimicrobial and antifungal properties | Nucleophilic interactions |

The distinct algicidal activity of this compound sets it apart from these compounds, making it particularly valuable for applications aimed at controlling harmful algal blooms while minimizing impact on other aquatic life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.